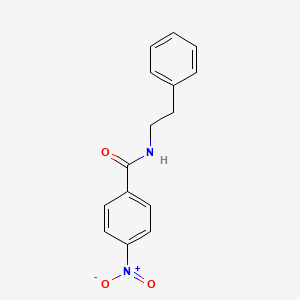

4-nitro-N-(2-phenylethyl)benzamide

説明

4-Nitro-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a benzamide moiety through a phenylethyl chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2-phenylethyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 40°C

- Reaction time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

4-Nitro-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-phenylethylamine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride

Substitution: Amines, thiols, base (e.g., sodium hydroxide)

Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

Reduction: 4-amino-N-(2-phenylethyl)benzamide

Substitution: Various substituted benzamides depending on the nucleophile used

Hydrolysis: 4-nitrobenzoic acid and 2-phenylethylamine

科学的研究の応用

Table 1: Synthetic Routes

| Reagent | Role |

|---|---|

| 4-Nitrobenzoic acid | Starting material |

| 2-Phenylethylamine | Amine component |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent |

| Dichloromethane/Tetrahydrofuran | Solvent |

Antimicrobial Activity

Research indicates that compounds containing nitro groups often exhibit antimicrobial properties. 4-Nitro-N-(2-phenylethyl)benzamide has shown potential in inhibiting bacterial growth, possibly through mechanisms involving DNA damage due to reactive intermediates generated during bioreduction processes.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through mechanisms such as enzyme inhibition and oxidative stress induction. For instance, derivatives of this compound have demonstrated significant efficacy against lung cancer cell lines (A549).

Anticonvulsant Activity

In preclinical studies, certain analogs of this compound have shown anticonvulsant activity, outperforming traditional medications like phenytoin in specific seizure models.

Table 2: Summary of Biological Activities

Dipeptidyl Peptidase IV Inhibition

A notable study utilized computer-aided drug design to evaluate aminobenzamide derivatives, revealing significant Dipeptidyl Peptidase IV (DPP-IV) inhibitory activity. Although not directly tested on this compound, its structural similarities suggest potential for similar interactions. The most active compounds achieved up to 38% inhibition at a concentration of 100 μM.

Nitro Compounds in Drug Development

A broader investigation into nitro compounds has revealed their diverse biological activities, including antineoplastic and antibiotic effects. Research has indicated that derivatives with nitro groups can serve as lead compounds for developing new pharmaceuticals targeting various diseases, including infections caused by resistant bacteria like Pseudomonas aeruginosa.

作用機序

The mechanism of action of 4-nitro-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the benzamide moiety may bind to specific proteins or enzymes, modulating their activity and influencing cellular processes.

類似化合物との比較

Similar Compounds

- 4-nitro-N-(2-phenylethyl)aniline

- 4-nitro-N-(2-phenylethyl)phenylacetamide

- 4-nitro-N-(2-phenylethyl)benzylamine

Comparison

4-Nitro-N-(2-phenylethyl)benzamide is unique due to the presence of both a nitro group and a benzamide moiety connected through a phenylethyl chain. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the nitro group enhances its reactivity in reduction and substitution reactions, while the benzamide moiety contributes to its potential biological activities. Similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.

生物活性

4-Nitro-N-(2-phenylethyl)benzamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a benzamide moiety, along with a phenethyl substituent. Its molecular formula is C16H18N2O3, and it has a molecular weight of 286.33 g/mol. The presence of the nitro group is critical for its biological activity, as it can undergo reduction to form reactive intermediates that interact with various cellular components.

The exact mechanism of action for this compound is not fully elucidated; however, several hypotheses have been proposed:

- Redox Reactions : The nitro group may participate in redox reactions, leading to the formation of reactive nitrogen species that can damage cellular components, including DNA.

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, altering metabolic pathways.

- Protein Interactions : The benzamide moiety may facilitate binding to proteins or receptors, modulating their activity and influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that nitro-containing compounds often exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth through mechanisms similar to those observed in other nitro compounds, such as the generation of toxic intermediates that damage DNA .

Anticancer Properties

Studies have shown that derivatives of this compound may possess anticancer activities. These compounds can induce apoptosis in cancer cells by disrupting cellular processes through enzyme inhibition and oxidative stress .

Anticonvulsant Activity

In a series of experiments evaluating anticonvulsant properties, certain analogs of this compound demonstrated significant efficacy against seizures induced by pentylenetetrazole. For instance, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide exhibited a protective index greater than phenytoin in maximal electroshock tests .

Table 1: Summary of Biological Activities

Case Study: DPP-IV Inhibition

A study utilizing computer-aided drug design identified several aminobenzamide derivatives with significant DPP-IV (Dipeptidyl Peptidase IV) inhibitory activity. Though not directly tested on this compound, the structural similarities suggest potential for similar interactions. The most active compounds achieved up to 38% inhibition at 100 μM concentration .

特性

IUPAC Name |

4-nitro-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTZNBFQWMQHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282135 | |

| Record name | 4-nitro-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62497-65-8 | |

| Record name | NSC24666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。